molecular formula C12H15NO2 B8603090 phenylglyoxylic-N-t-butylamide

phenylglyoxylic-N-t-butylamide

Cat. No.: B8603090
M. Wt: 205.25 g/mol
InChI Key: SVWOSRJNHDBRGF-UHFFFAOYSA-N
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Description

Phenylglyoxylic-N-t-butylamide is an α-ketocarboxylic acid amide derivative synthesized via a high-yield industrial process. According to a 2025 report by Deutsche Gold- und Silber-Scheideanstalt, this compound is produced by reacting phenylglyoxylic acyl cyanide with t-butylamine, followed by extraction with methylene chloride. The process achieves a 95% yield, with the final product exhibiting a melting point of 76–77°C . Its primary application lies in agrochemical synthesis, particularly as an intermediate in herbicides and fungicides, owing to its stability and reactivity in coupling reactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-tert-butyl-2-oxo-2-phenylacetamide

InChI

InChI=1S/C12H15NO2/c1-12(2,3)13-11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)

InChI Key

SVWOSRJNHDBRGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Phenylglyoxylic-N-t-butylamide
  • Structure : Features a phenylglyoxylic acid backbone (α-keto carbonyl group) linked to a bulky t-butylamide moiety.
  • Key Properties : High crystallinity (melting point 76–77°C) and industrial-scale synthesis efficiency (95% yield) .
3-Chloro-N-phenyl-phthalimide
  • Structure : Contains a phthalimide core (isoindoline-1,3-dione) substituted with a chlorine atom and a phenyl group.
  • Key Properties: Used as a monomer in polyimide synthesis, requiring high purity for polymerization. However, synthesis yield and melting point data are unspecified in available literature .
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)
  • Structure : Characterized by an N-hydroxyamide group, often with aryl or cycloalkyl substituents.
  • Key Properties : Primarily utilized as antioxidants (e.g., radical scavengers like DPPH). Synthesis methods vary, but purification often involves recrystallization or distillation .
Substituted N-(3-(Pyrimidin-4-yl)phenyl)acrylamide Analogs
  • Structure : Acrylamide derivatives with pyrimidinylphenyl substituents.
  • Key Properties : Designed as BTK kinase inhibitors for therapeutic applications (e.g., autoimmune diseases). Structural emphasis on planar aromatic systems for target binding .

Table 1. Comparative Data for Selected Amide Derivatives

Compound Name Key Functional Groups Synthesis Yield Melting Point (°C) Primary Application
This compound α-Keto carbonyl, t-butylamide 95% 76–77 Herbicide/Fungicide
3-Chloro-N-phenyl-phthalimide Phthalimide, Cl, phenyl Not reported Not reported Polyimide monomers
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Hydroxamic acid, Cl, cyclohexane Not reported Not reported Antioxidants
N-(3-(Pyrimidin-4-yl)phenyl)acrylamide Acrylamide, pyrimidine Not reported Not reported Pharmaceuticals (BTK inhibitors)

Application-Specific Performance

  • Agrochemical Utility : this compound’s α-keto group enhances reactivity in nucleophilic substitutions, making it ideal for herbicide intermediates. In contrast, 3-chloro-N-phenyl-phthalimide’s rigid aromatic structure favors thermal stability in polymers .
  • Pharmaceutical Relevance : Substituted acrylamides (e.g., BTK inhibitors) rely on hydrogen-bonding motifs absent in phenylglyoxylic derivatives, underscoring divergent structure-activity priorities .
  • Antioxidant Activity : Hydroxamic acids exhibit radical scavenging via N-OH groups, a mechanism irrelevant to this compound’s agrochemical role .

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